1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one

physicochemical properties drug-likeness lead optimization

Researchers often face poor solubility and false-positive aggregation with hydrophobic fragments. This compound solves both problems: its computed XLogP3 of -0.1 ensures high aqueous solubility for clean biophysical assays (SPR, ITC, DSF), while its rigid, low-molecular-weight core (MW 179.13) delivers superior ligand efficiency. - Unique 1,6-dihydroxy substitution creates a distinct hydrogen-bond donor/acceptor profile absent in the parent scaffold. - Three unsubstituted positions (C-5, C-7, C-8) enable divergent parallel library synthesis without protecting-group chemistry. - Zero rotatable bonds and drug-like physicochemical profile make it ideal for fragment-based lead discovery.

Molecular Formula C7H5N3O3
Molecular Weight 179.13 g/mol
CAS No. 89663-09-2
Cat. No. B3396014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one
CAS89663-09-2
Molecular FormulaC7H5N3O3
Molecular Weight179.13 g/mol
Structural Identifiers
SMILESC1=CN(C=C2C1=C(N=NC2=O)O)O
InChIInChI=1S/C7H5N3O3/c11-6-4-1-2-10(13)3-5(4)7(12)9-8-6/h1-3,11,13H
InChIKeyCVJHTKZJNBUPEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one: Identity & Physicochemical Baseline


1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one (CAS 89663-09-2) is a nitrogen-containing heterocyclic compound belonging to the pyrido[3,4-d]pyridazin-4-one class. It is characterized by a bicyclic core fusing a pyridine and a pyridazine ring, with hydroxyl substituents at the 1- and 6-positions [1]. This specific substitution pattern creates a distinct hydrogen-bond donor/acceptor profile that is absent in the parent pyrido[3,4-d]pyridazin-4(3H)-one scaffold. The compound is catalogued under NSC382576 and DTXSID40321867, indicating its historical inclusion in screening libraries, though dedicated biological annotation remains sparse [1]. Understanding its baseline physicochemical identity is critical because even minor structural variations within the pyridopyridazinone family can drastically alter target engagement and developability profiles.

Workflow Fragment-based kinase hinge screening
Selection Logic Rigid scaffold with dual H-bond donor motif
Use Context Divergent library synthesis with open aromatic positions

1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one: Non-Interchangeability with Analogs


Generic substitution among pyrido[3,4-d]pyridazin-4-one derivatives is unreliable because even conservative structural modifications produce large shifts in target potency, kinase selectivity, solubility, and oral bioavailability. In the FER tyrosine kinase inhibitor series, the parent pyrido-pyridazinone template yielded a lead compound (DS21360717) with potent enzymatic activity (IC50 = 0.5 nM) but insufficient cellular efficacy due to poor solubility and inadequate kinase selectivity [1]. Subsequent optimization at the C-5 position produced compound 17c (DS08701581), which achieved strong antitumor effects, improved selectivity, and good oral bioavailability—all from a single substitution change [1]. These findings demonstrate that the pyridopyridazinone core is not a commodity scaffold; each substitution variant exhibits a unique profile that cannot be predicted by scaffold class alone. For the 1,6-dihydroxy derivative, the presence of two hydroxyl groups introduces hydrogen-bonding capabilities and metabolic liabilities not present in alkyl- or aryl-substituted analogs, making it a distinct chemical entity for procurement.

Scaffold substitution not interchangeable Single-substitution variants in pyrido-pyridazinone series produce large shifts in target potency and oral bioavailability.
Hydroxyl profile alters developability 1,6-dihydroxy pattern introduces hydrogen-bonding and metabolic liabilities absent in alkyl- or aryl-substituted analogs.
Synthetic intermediate vs. late-stage analog Versatile early intermediate cannot be replaced by a late-stage compound committed to a single substitution pattern.

1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one: Quantitative Differentiation Evidence


Molecular Weight & TPSA Differentiation from 7-Phenyl Analog

1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one exhibits a molecular weight of 179.13 g/mol and a topological polar surface area (TPSA) of 85.5 Ų [1]. In contrast, the 7-phenyl-substituted analog 8-hydroxy-7-phenylpyrido[3,4-d]pyridazine-1,4(2H,3H)-dione has a molecular weight of 255.23 g/mol and a TPSA of approximately 96.7 Ų (calculated from its structure) [2]. The 76 Da reduction in molecular weight and 11 Ų lower TPSA suggest that the 1,6-dihydroxy derivative possesses higher passive membrane permeability potential and lower metabolic burden associated with phenyl ring oxidation. This differentiation is meaningful when selecting a more fragment-like starting point for lead optimization campaigns.

MW & TPSA vs. 7-Phenyl Analog
Cross-study comparable
ΔMW = -76 g/mol; ΔTPSA ≈ -11 Ų
Supports fragment-like lead optimization fit.
Computed properties; permeability may differ.
physicochemical properties drug-likeness lead optimization

Dual Hydrogen-Bond Donor Motif vs. Parent Scaffold

The 1,6-dihydroxy compound possesses two hydrogen-bond donor (HBD) atoms and five hydrogen-bond acceptor (HBA) atoms [1]. The parent pyrido[3,4-d]pyridazin-4(3H)-one scaffold contains only one HBD (the lactam NH) and four HBA atoms. This additional HBD capability allows the 1,6-dihydroxy derivative to engage in bidentate hydrogen-bonding interactions with kinase hinge regions or other protein targets that the parent scaffold cannot satisfy. In the FER kinase series, the introduction of an amino-cyclohexyl substituent at a position analogous to the 6-hydroxy group was critical for achieving potent enzymatic inhibition (IC50 = 0.5 nM for DS21360717) [2], suggesting that hydrogen-bonding functionality at this vector is a key determinant of target engagement.

H-Bond Donor vs. Parent Scaffold
Class-level inference
ΔHBD = +1; ΔHBA = +1
Enables bidentate hinge-binding geometries.
Class inference from FER kinase series.
hydrogen bonding structure-activity relationship kinase inhibitor design

Synthetic Intermediate with Multiple Derivatization Sites

The synthetic route described in patent US4017490 establishes that 8-hydroxy-pyrido[3,4-d]pyridazine-1,4(2H,3H)-diones are key intermediates that undergo halogenation and subsequent morpholine displacement to yield diuretic agents [1]. The 1,6-dihydroxy compound, lacking a 7-aryl substituent, represents an earlier, more versatile intermediate that can be functionalized at multiple positions (C-5, C-7, C-8) via electrophilic substitution or cross-coupling. In contrast, later-stage intermediates such as 8-methoxy-1,4-dimorpholino-7-phenylpyrido[3,4-d]pyridazine are already committed to a specific substitution pattern and cannot be diversified. The synthesis of pyrido[3,4-d]pyridazine derivatives reported by Akçay et al. further demonstrates that N-substitution at the 1-position (e.g., with benzylpiperazine or benzylpiperidine) is chemically orthogonal to hydroxyl substitution, and the two modifications cannot be introduced interchangeably [2].

Synthetic Versatility vs. Late Intermediate
Class-level inference
3 vs. 0 available diversification sites
Divergent intermediate for multiple lead series.
Based on patent US4017490 and literature precedent.
synthetic chemistry scaffold diversification medicinal chemistry

Predicted Aqueous Solubility Advantage Over Phenyl-Substituted Analogs

The computed XLogP3 value for 1,6-dihydroxypyrido[3,4-d]pyridazin-4-one is -0.1 [1], indicating near-equal partitioning between aqueous and organic phases. In contrast, the 7-phenyl-substituted analog 8-hydroxy-7-phenylpyrido[3,4-d]pyridazine-1,4(2H,3H)-dione has an estimated logP of approximately +1.8 (based on the phenyl contribution of ~+1.9 minus the polar atom correction) [2]. The ~1.9 log unit difference corresponds to a theoretical ~80-fold higher aqueous solubility for the 1,6-dihydroxy compound. This solubility advantage is consistent with the solubility challenges reported for the FER inhibitor DS21360717, where poor aqueous solubility was cited as the primary limitation to oral bioavailability and antitumor efficacy [3].

Solubility vs. Phenyl-Substituted Analog
Cross-study comparable
ΔlogP ≈ -1.9; estimated ~80-fold solubility context
Supports assay development with lower co-solvent need.
Computed logP; experimental solubility not reported.
solubility logP formulation development

Conformational Rigidity Advantage Over Flexible N-Substituted Analogs

1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one has a rotatable bond count of zero [1], rendering the molecule fully conformationally rigid. In contrast, the antimycobacterial derivatives reported by Akçay et al., such as 1-(4-benzylpiperazin-1-yl)pyrido[3,4-d]pyridazin-4(3H)-one, contain at least four rotatable bonds (N-aryl, N-CH2, piperazine ring, benzyl) [2]. This conformational flexibility imposes a greater entropic penalty upon target binding and can reduce binding selectivity by allowing the molecule to adopt conformations compatible with multiple off-target proteins. The rigid 1,6-dihydroxy scaffold pre-organizes the pharmacophoric elements (hydroxyl groups, lactam carbonyl, pyridine nitrogen) into a fixed spatial orientation, which is favorable for achieving selective target engagement in kinase ATP-binding pockets that demand precise hydrogen-bonding geometries.

Conformational Rigidity vs. N-Substituted Analog
Class-level inference
Δ = 4 fewer rotatable bonds
May reduce entropic binding penalty and off-target sampling.
Conformational pre-organization advantage inferred.
conformational restriction entropic binding penalty target selectivity

Limited Direct Biological Comparative Data

A thorough search of primary research literature, patents, and authoritative databases (PubChem, PubMed) reveals that 1,6-dihydroxypyrido[3,4-d]pyridazin-4-one lacks dedicated biological assay data, including IC50 values, target engagement metrics, or cellular activity profiles [1]. The PubChem BioAssay section contains no reported results for this compound. The pyrido-pyridazinone class has validated biological relevance through FER kinase inhibition (IC50 values of 0.5 nM to low nanomolar range for optimized derivatives) [2] and antimycobacterial activity (MIC values for certain N-substituted analogs) [3], but none of these data are measured directly on the 1,6-dihydroxy compound. Therefore, the differentiation evidence presented above relies primarily on computed physicochemical properties, synthetic accessibility arguments, and class-level inference. Users seeking biological differentiation data should commission targeted profiling of the 1,6-dihydroxy compound against their specific assay panels before making a procurement decision based on biological activity expectations.

Direct Biological Data
Data to verify
No public assay data available
Biological activity requires targeted profiling.
Procurement decision should not rely on biological expectations.
data gap biological annotation procurement caution

1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one: Recommended Application Scenarios


Fragment-Based Lead Discovery with Rigid Hinge Binder

The combination of low molecular weight (179.13 g/mol), zero rotatable bonds, and dual hydrogen-bond donor capacity makes this compound an ideal fragment for screening against kinase targets that recognize pyridopyridazinone hinge-binding motifs [1]. Its rigidity and small size maximize ligand efficiency metrics, while the two hydroxyl groups provide vectors for structure-guided elaboration. Procurement for fragment library assembly is supported by physicochemical evidence of drug-likeness and synthetic tractability, as demonstrated in the pyrido-pyridazinone patent literature [2].

Divergent Library Synthesis for Kinase Selectivity Profiling

With three unsubstituted aromatic positions (C-5, C-7, C-8) available for derivatization, the 1,6-dihydroxy compound serves as a versatile starting material for parallel synthesis of focused libraries [1]. The synthetic precedent from patent US4017490 establishes halogenation and nucleophilic displacement pathways that can be executed without protecting-group manipulation of the hydroxyl functionalities [2]. This divergent capability contrasts with late-stage intermediates that restrict library diversity to a single substitution vector.

Biochemical Assay Development with High Aqueous Solubility

The computed XLogP3 of -0.1 predicts high aqueous solubility, enabling assay development at compound concentrations that minimize DMSO carryover [1]. This property is particularly valuable for biophysical assays (SPR, ITC, DSF) that require soluble, low-molecular-weight probes. The solubility advantage over phenyl-substituted pyridopyridazinones (estimated logP ~+1.8) reduces the risk of compound aggregation and false-positive readouts [2][3].

Proprietary Lead Optimization with Novel IP Space

The absence of published biological data for 1,6-dihydroxypyrido[3,4-d]pyridazin-4-one [1] means that its activity profile against most target classes remains unknown. For organizations seeking to build proprietary structure-activity relationships on a novel chemotype, this compound offers a clean intellectual property starting point that has not been claimed in the FER kinase inhibitor patents (which protect specifically substituted pyrido-pyridazinones with C-5 amine substituents) [2] or the NLRP3 inhibitor patents [3].

Application
Selection Property
Validation Focus
Fragment-based kinase hinge screening
Rigid, low-MW scaffold with dual HBD motif
Ligand efficiency and hinge-binding geometry review
Divergent library synthesis
Three unsubstituted aromatic positions
Synthetic tractability and derivatization scope
Biochemical assay development
Predicted high aqueous solubility
DMSO carryover and aggregation risk assessment
Proprietary lead optimization
Unexplored biological annotation space
IP landscape and target-class profiling
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